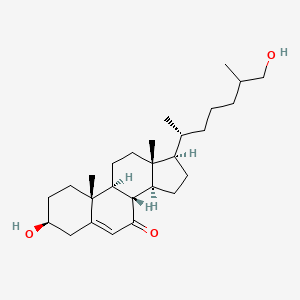
27-Hydroxy-7-keto Cholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
27-Hydroxy-7-keto Cholesterol is an oxysterol, a derivative of cholesterol that has undergone oxidation. Oxysterols are known for their roles in various biological processes, including cholesterol metabolism and regulation of gene expression. This compound is particularly significant due to its presence in atherosclerotic plaques and its potential implications in cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 27-Hydroxy-7-keto Cholesterol typically involves the oxidation of cholesterol derivatives. One common method includes the use of sterol 27-hydroxylase, a mitochondrial cytochrome P450 enzyme, which catalyzes the hydroxylation of cholesterol at the 27th position . This is followed by further oxidation to introduce the keto group at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches using microbial transformation. Microorganisms such as bacteria and fungi can be employed to convert cholesterol into its oxidized derivatives through enzymatic processes . These methods are advantageous due to their high regio- and stereoselectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 27-Hydroxy-7-keto Cholesterol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes and chemical oxidants like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong acids or bases.
Major Products:
Oxidation: Further oxidized oxysterols.
Reduction: 27-Hydroxycholesterol.
Substitution: Various substituted sterols depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
27-Hydroxy-7-keto Cholesterol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 27-Hydroxy-7-keto Cholesterol involves its interaction with various molecular targets and pathways:
Molecular Targets: It acts on nuclear receptors such as liver X receptors (LXRs) and estrogen receptors, influencing gene expression related to cholesterol metabolism and inflammation.
Pathways Involved: It is involved in the regulation of cholesterol homeostasis, inflammatory responses, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
27-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism.
7-Ketocholesterol: A closely related compound with similar biological activities.
24(S)-Hydroxycholesterol: Involved in brain cholesterol metabolism.
Uniqueness: 27-Hydroxy-7-keto Cholesterol is unique due to its dual functional groups (hydroxy and keto) which confer distinct chemical reactivity and biological activity. Its presence in atherosclerotic plaques and its role as a biomarker for cardiovascular diseases further highlight its significance .
Eigenschaften
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3/t17?,18-,20+,21-,22+,23+,25+,26+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNAJBFFWWMSEW-ANDJGGKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720800 |
Source


|
| Record name | (3beta)-3,26-Dihydroxycholest-5-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148988-28-7 |
Source


|
| Record name | (3beta)-3,26-Dihydroxycholest-5-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














